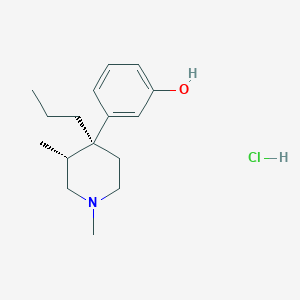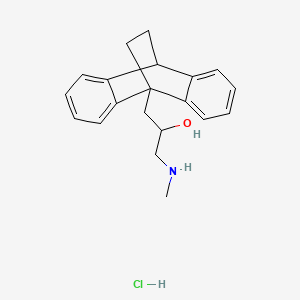
Oxaprotiline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaprotiline hydrochloride is a compound belonging to the tetracyclic antidepressant family. It is known for its role as a norepinephrine reuptake inhibitor. This compound was investigated for its potential as an antidepressant but was never marketed. This compound is a racemic mixture of two isomers: levoprotiline and dextroprotiline .
Preparation Methods
The synthesis of oxaprotiline hydrochloride involves several steps. One common method includes the reaction of 9-chlorocarbonylmethyl-9,10-dihydro-9,10-ethanoanthracene with an aldehyde in the presence of trimethyloxosulfonium iodide and sodium hydride in dimethyl sulfoxide. This reaction produces 9-(2-epoxypropyl)-9,10-dihydro-9,10-ethanoanthracene, which is then treated with hydrochloric acid to yield this compound .
Chemical Reactions Analysis
Oxaprotiline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Oxaprotiline hydrochloride has been extensively studied for its potential antidepressant effects. It acts as a selective norepinephrine reuptake inhibitor, which makes it a valuable compound in neuropharmacological research. Additionally, it has been used in studies investigating the central regulation of noradrenaline and adrenaline release .
Mechanism of Action
The primary mechanism of action of oxaprotiline hydrochloride involves the inhibition of norepinephrine reuptake. This increases the concentration of norepinephrine in the synaptic clefts of the brain, thereby enhancing noradrenergic transmission. The compound also exhibits antihistamine properties due to its action on histamine receptors .
Comparison with Similar Compounds
Oxaprotiline hydrochloride is closely related to maprotiline, another tetracyclic antidepressant. Both compounds inhibit norepinephrine reuptake, but this compound has a unique profile due to its racemic mixture of levoprotiline and dextroprotiline. Other similar compounds include amitriptyline and nortriptyline, which are tricyclic antidepressants with similar mechanisms of action .
Properties
CAS No. |
39022-39-4 |
|---|---|
Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20;/h2-9,14-15,21-22H,10-13H2,1H3;1H |
InChI Key |
MUOSVLIKDZRWMP-UHFFFAOYSA-N |
SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |
Canonical SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl |
Appearance |
Solid powder |
| 39022-39-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
56433-44-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



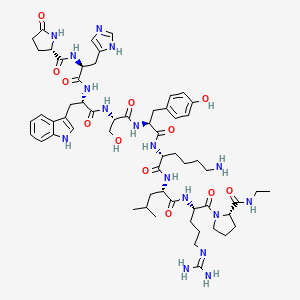
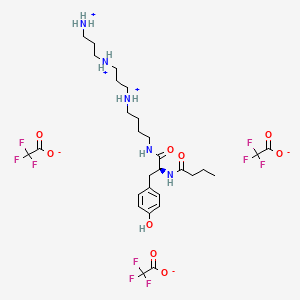
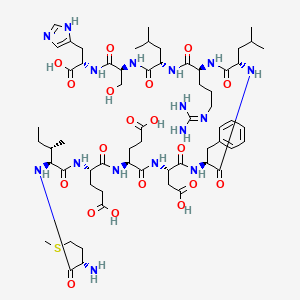
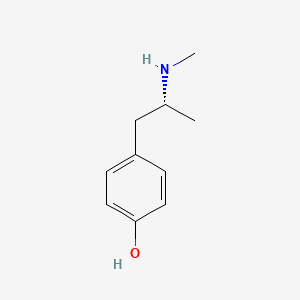
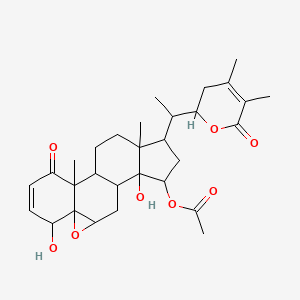
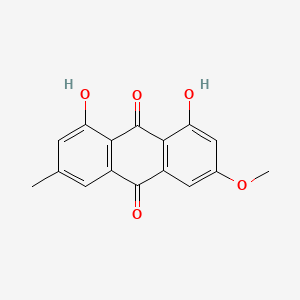
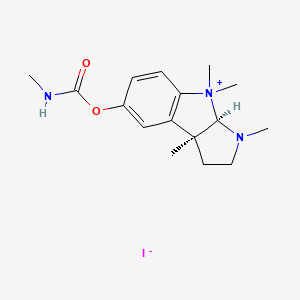
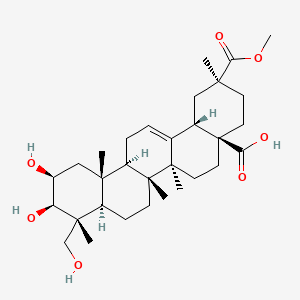
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)
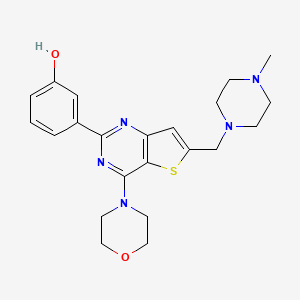
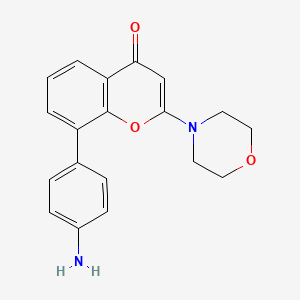
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)
